Mastoparan 7 acetate

G-protein signaling GTPase activation assay pharmacological probe

Researchers require an active mastoparan analog that directly activates PTX-sensitive Gi/Go proteins without calmodulin inhibition or off-target membrane effects. Mastoparan 7 acetate (Mas7) is the validated solution. - Selective Gi/Go activation: EC₅₀ (deflagellation) 3.6 µM; membrane permeabilization threshold at 16.0 µM. - Mandatory active control: Pair with Mas17 (inactive analog) to confirm G-protein dependence. - ≥97% HPLC purity, supplied as acetate salt for cell-permeable, amphiphilic peptide studies.

Molecular Formula C69H128N18O17
Molecular Weight 1481.9 g/mol
Cat. No. B10825727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastoparan 7 acetate
Molecular FormulaC69H128N18O17
Molecular Weight1481.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O
InChIInChI=1S/C67H124N18O15.C2H4O2/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3;1-2(3)4/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-;/m0./s1
InChIKeyCHGINQTXBDLWAF-SPJAXDBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mastoparan 7 Acetate: Procurement & G-Protein Activation


Mastoparan 7 acetate (Mas7; CAS 145854-59-7) is a synthetic, cell-permeable, amphiphilic tetradecapeptide amide that serves as a structural analog of the wasp venom peptide mastoparan. Its amino acid sequence (H-Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH₂) differs from the parent mastoparan at positions 12 and 13, where Ala-Leu replaces Lys-Ile . This sequence modification abrogates the calmodulin-inhibitory activity of the parent while preserving and enhancing direct, receptor-independent activation of pertussis toxin (PTX)-sensitive heterotrimeric G-proteins of the Gαi and Gαo subtypes [1]. Commercially the compound is supplied as acetate or trifluoroacetate salt, typically at ≥97% HPLC purity, and is broadly used as a pharmacological probe for G-protein-coupled signaling, mast cell biology, and mucosal vaccine adjuvant research .

PTX-sensitive Gi/Go G-protein pathway activation studies
Mast cell degranulation and mucosal adjuvant model probe
Plant G-protein and phospholipase C/D signaling assays

Why Mastoparan 7 Acetate Cannot Be Substituted


Within the mastoparan peptide family, minor sequence variations produce profound functional divergence that precludes simple interchange. Mastoparan 7 differs from the native mastoparan by only two C-terminal residues (Ala¹²-Leu¹³ in Mas7 vs Lys¹²-Ile¹³ in mastoparan), yet this substitution eliminates calmodulin inhibition, alters the balance between direct G-protein activation and nucleoside diphosphate kinase (NDPK)-mediated effects, and yields a significantly different membrane-permeabilization threshold [1]. More critically, the single-residue analog Mas CP, which differs from Mas7 by only one amino acid, is completely ineffective at promoting GTPγS binding in plant membrane systems [2]. Meanwhile, Mas17—another mastoparan analog—fails to activate G-proteins, stimulate insulin secretion, or trigger catecholamine release, demonstrating that even analogs marketed under the same 'mastoparan family' descriptor can be functionally null [3]. These observations establish that procurement specifications cannot be met by substituting Mastoparan 7 with generic mastoparan, Mas17, or Mas CP without fundamentally altering experimental outcomes.

Mastoparan (parent peptide)
Retains calmodulin inhibition and has different membrane activity; may confound direct Gi/Go activation interpretation.
Mas17 (inactive analog)
Functionally null in exocytosis and secretion assays; cannot serve as active control or substitute for Mas7-dependent signaling.
Mas CP (single-residue variant)
Single-amino-acid change abolishes plant GTPγS binding activity; not interchangeable for plant G-protein studies.

Mastoparan 7 Acetate: Evidence vs. Closest Analogs


Direct G-Protein GTPase Activation vs. Mastoparan

In a reconstituted system containing purified Gi/Go proteins, Mastoparan 7 (MP 7) was considerably more effective than the parent peptide mastoparan (MP) at activating GTPase activity. MP alone activated high-affinity GTP hydrolysis in HL-60 membranes with an EC₅₀ of 1–2 µM and a maximum at 10 µM, with effects only partially sensitive to PTX [1]. By contrast, MP 7 was a more effective direct activator of PTX-sensitive G-proteins than MP, whereas both peptides were similarly effective at NDPK-mediated GTP formation [1]. This demonstrates that Mas7 provides enhanced signal-to-noise in experiments requiring direct, PTX-dependent Gi/Go activation while minimizing the confounding NDPK-mediated indirect pathway [2].

GTPase activation
Head-to-head
Mas7 considerably more effective than mastoparan at activating reconstituted Gi/Go GTPase; similar NDPK-mediated GTP formation.
Supports direct PTX-sensitive Gi/Go pathway study design
Reconstituted Gi/Go system; Klinker et al.
G-protein signaling GTPase activation assay pharmacological probe

Membrane Permeabilization Selectivity vs. Analogs

A systematic comparative study in Chlamydomonas moewusii directly compared the ability of mastoparan, Mas7, Mas8, and Mas17 to induce deflagellation (a phospholipase C/D-dependent response) versus membrane permeabilization. The 50% deflagellation concentrations were: mastoparan 2.0 µM, Mas8 3.0 µM, Mas7 3.6 µM, and Mas17 5.8 µM. Critically, the 50% membrane permeabilization concentrations (Evan's blue uptake) were: Mas8 7.4 µM, Mas7 16.0 µM, and mastoparan 22.4 µM [1]. This yields a selectivity window (permeabilization EC₅₀ ÷ deflagellation EC₅₀) of ~4.4 for Mas7 versus ~11.2 for mastoparan, indicating that mastoparan achieves signaling-relevant effects with a wider margin below the permeabilization threshold. However, Mas7 provides a distinct permeabilization profile intermediate between Mas8 (most permeabilizing) and mastoparan (least permeabilizing), which is valuable when intermediate membrane activity is desired [1].

Membrane selectivity
Head-to-head
Mas7 deflagellation EC₅₀ 3.6 µM, 50% permeabilization 16.0 µM (window ~4.4); intermediate between mastoparan (window ~11.2) and Mas8 (~2.5).
Intermediate membrane activity supports signaling vs. integrity balance
Chlamydomonas model; van Himbergen et al.
membrane permeabilization phospholipase activation plant G-protein signaling

Exocytosis & ATP Release: Mas7 Active vs. Mas17 Inactive

Two independent studies demonstrate a stark functional dichotomy between Mas7 and the inactive analog Mas17. In streptolysin-O-permeabilized chromaffin cells, Mas7 triggered MgATP-independent catecholamine secretion, whereas Mas17 had no effect whatsoever [1]. Similarly, in washed rabbit erythrocytes, Mas7 (10 µM, n=12) stimulated ATP release with p<0.05, while Mas17 (10 µM, n=6) failed to elicit ATP release above baseline, and Mas7 additionally increased intracellular cAMP accumulation (p<0.01, n=11) [2]. In insulin secretion assays from digitonin-permeabilized β-TC3 cells, mastoparan 7 and mastoparan 8 stimulated secretion, while mastoparan 17 had no effect, and the mastoparan-induced secretion was inhibited by PTX pretreatment [3]. These results collectively establish that Mas7 possesses a G-protein-activating property absent in Mas17, making Mas7 the appropriate positive control and Mas17 the negative control for studies involving PTX-sensitive exocytotic processes.

Exocytosis control pair
Head-to-head
Mas7 stimulates catecholamine secretion, ATP release (p
Supports active/inactive pair for G-protein-dependence controls
Chromaffin cells, erythrocytes, β-cells; Vitale, Sprague, Konrad et al.
Adjuvant protection
Model context
M7+EDIII 67% protection vs EDIII alone 33% in BALB/c mouse WNV challenge model.
Reported protection endpoint context in intranasal immunization model
Johnson-Weaver et al.; requires model-specific validation
Glucose uptake shift
Reported
Mas7 stimulates glucose transport at lower concentrations than mastoparan (qualitative leftward shift); Mas17 inactive.
Supports PLA2-mediated glucose transport study design
Rat adipocytes; Shibata et al.
exocytosis catecholamine secretion erythrocyte ATP release G-protein selectivity

Mastoparan 7 Mucosal Adjuvant Efficacy

In a BALB/c mouse model of intranasal West Nile Virus vaccination, Mastoparan 7 (M7) used as a mast cell-activating adjuvant co-administered with envelope domain III (EDIII) protein conferred 67% protection against viral challenge. This level of protection was markedly higher than the 33% seen with EDIII alone (no adjuvant). Notably, three small-molecule mast cell activators (ST101036, ST048871, R529877) achieved comparable protection to M7, demonstrating that M7 serves as a benchmark for evaluating next-generation mucosal adjuvants [1]. While M7 and Compound 48/80 are both established mucosal adjuvant candidates, small-molecule alternatives may offer cost and purity advantages over peptide synthesis; however, M7 (a defined, high-purity synthetic peptide) provides a reproducible, well-characterized standard with extensive published safety and efficacy profiles [2].

Adjuvant protection
Model context
M7+EDIII 67% protection vs EDIII alone 33% in BALB/c mouse WNV challenge model.
Reported protection endpoint context in intranasal immunization model
Johnson-Weaver et al.; requires model-specific validation
mucosal vaccine adjuvant mast cell activator intranasal immunization West Nile virus

Glucose Transport Stimulation: Mas7 vs. Mastoparan

In isolated rat adipocytes, mastoparan stimulated glucose uptake in a concentration-dependent manner with maximal stimulation at 50 µM, nearly identical to insulin. Mas7, a more potent mastoparan analog on GTP-binding proteins Gi and Go, stimulated glucose transport at lower concentrations than mastoparan. In contrast, Mas17 (inactive analog) had no effect on glucose transport [1]. The mastoparan effect on glucose transport was accompanied by GLUT4 translocation from intracellular pools to the plasma membrane, was not inhibited by the PI3K inhibitor wortmannin but was completely blocked by the phospholipase A2 inhibitor quinacrine, and was PTX-insensitive, indicating a G-protein-independent downstream mechanism that is nonetheless differentially triggered by the more potent Mas7 analog [1].

Glucose uptake shift
Reported
Mas7 stimulates glucose transport at lower concentrations than mastoparan (qualitative leftward shift); Mas17 inactive.
Supports PLA2-mediated glucose transport study design
Rat adipocytes; Shibata et al.
glucose transport GLUT4 translocation anti-diabetic research adipocyte signaling

Mastoparan 7 Acetate: Key Application Scenarios


PTX-Sensitive Gi/Go Signaling Dissection

Mastoparan 7 acetate is the preferred pharmacological tool for experiments requiring direct, receptor-independent activation of PTX-sensitive heterotrimeric Gi/Go proteins. As demonstrated by Klinker et al. (1994), Mas7 is considerably more effective than the parent mastoparan at activating GTPase of reconstituted Gi/Go-proteins while retaining similar NDPK-mediated activity, providing a cleaner tool for discriminating direct from indirect G-protein activation [1]. The mandatory pairing with Mas17 (inactive analog) as a negative control—shown inactive in catecholamine secretion, ATP release, insulin secretion, and deflagellation assays—enables rigorous demonstration of G-protein-dependence [2]. For procurement, both Mas7 (active) and Mas17 (inactive) should be sourced together to ensure experimental validity.

Mucosal Vaccine Adjuvant Development

Mastoparan 7 serves as a well-characterized, reproducible peptide benchmark for evaluating novel mast cell-activating mucosal vaccine adjuvants. Johnson-Weaver et al. (2021) demonstrated that M7 as a nasal adjuvant with EDIII antigen conferred 67% protection in a West Nile Virus challenge model, providing a quantitative efficacy standard against which small-molecule adjuvants and nanoparticle formulations can be compared [3]. The 2.0-fold improvement over no-adjuvant control (33% vs. 67%) enables statistically powered comparative studies. In formulation development, M7 complexed with CpG has been shown to form nanoparticle complexes that elicit protective mucosal immunity in influenza models, as reviewed by Staats et al. (2025) [4].

Plant G-Protein & Phospholipase Activation

For plant cell signaling research, Mastoparan 7 is validated as an effective probe for stimulating GTPγS binding to plant membrane fractions and activating phospholipase C/D pathways. White et al. (1993) demonstrated that Mas7 stimulated GTPγS binding to microsomal and plasma membrane fractions from Pisum sativum and Zea mays with maximal effect at 10 µM, while the single-amino-acid variant Mas CP was completely ineffective [5]. The comprehensive comparative study by van Himbergen et al. (1999) in Chlamydomonas established precise EC₅₀ values for deflagellation (3.6 µM) and membrane permeabilization (16.0 µM), providing critical concentration windows for experimental design in algal and plant systems [6]. Researchers should select Mas7 when intermediate membrane activity between Mas8 and mastoparan is required.

Erythrocyte ATP Release & Vascular Signaling

Mastoparan 7 is a validated direct activator of Gi-mediated ATP release from erythrocytes, making it a key reagent for studying the erythrocyte-based vascular signaling pathway involving Gi, adenylyl cyclase type II, protein kinase A, and CFTR. Sprague et al. (2005) demonstrated that Mas7 (10 µM) reliably stimulates ATP release and increases cAMP in rabbit erythrocytes, while the inactive analog Mas17 does not [7]. The Mas7/Mas17 active/inactive pair enables rigorous identification of Gi-dependent steps in this pathway. Additionally, Mas7 has been used in human erythrocyte studies to explore extracellular ATP kinetics, where Mas7-induced ATP release was shown to require either cell adhesion or strong cAMP synthesis activation [8].

Application
Selection Property
Validation Focus
PTX-sensitive Gi/Go pathway studies
Reported direct G-protein activation vs. parent peptide
PTX-dependent GTPase endpoint context
Mast cell-mediated mucosal adjuvant research
Adjuvant model benchmark context
Protection endpoint model review
Plant G-protein/phospholipase signaling
Membrane activity and deflagellation profile
Phospholipase C/D endpoint context
Erythrocyte-based vascular signaling
Gi/cAMP pathway activation
ATP release endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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